

# Introduction: The Architectural Significance of a Versatile Scaffold

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## Compound of Interest

Compound Name: **5-Phenylcyclohexane-1,3-dione**

Cat. No.: **B1588847**

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In the landscape of synthetic chemistry and medicinal drug discovery, the utility of a molecule is often dictated by its structural nuance and reactive potential. **5-Phenylcyclohexane-1,3-dione**, a seemingly straightforward organic compound, is a prime example of a molecular scaffold whose subtleties unlock significant synthetic possibilities. It serves as a critical building block in the synthesis of a variety of complex heterocyclic systems and pharmacologically relevant molecules.<sup>[1][2][3]</sup> Its applications range from the preparation of benzophenanthridine derivatives to the synthesis of novel 2H-pyrans and iodonium betaines.<sup>[3][4][5]</sup>

This guide moves beyond a superficial overview to provide a detailed exploration of the core molecular characteristics of **5-Phenylcyclohexane-1,3-dione**. We will dissect its structural properties, delve into the critical phenomenon of keto-enol tautomerism that governs its reactivity, and outline the spectroscopic methods that serve as a self-validating system for its characterization. For the drug development professional, understanding these foundational principles is paramount, as the structural form of a precursor directly influences reaction pathways, yield, and the ultimate architecture of the target therapeutic agent.

## Core Molecular Framework and Physicochemical Properties

At its heart, **5-Phenylcyclohexane-1,3-dione** is composed of a cyclohexane ring functionalized with two carbonyl groups at the 1 and 3 positions, and a phenyl substituent at the 5 position.<sup>[2]</sup> This arrangement classifies it as a  $\beta$ -diketone, a functionality that is the primary determinant of its chemical behavior. The presence of the bulky phenyl group

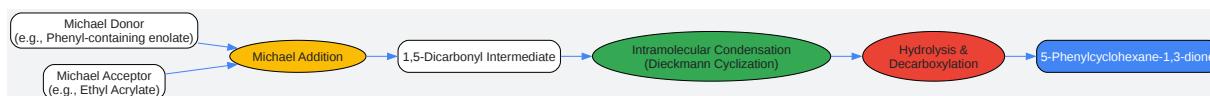
introduces specific steric and electronic effects, influencing both the conformation of the cyclohexane ring and the reactivity of the dicarbonyl system.

The compound typically appears as a white to off-white crystalline solid and is sparingly soluble in water but soluble in common organic solvents like ethanol and acetone.[\[1\]](#)

Table 1: Physicochemical Properties of **5-Phenylcyclohexane-1,3-dione**

Property	Value	Source(s)
Molecular Formula	C <sub>12</sub> H <sub>12</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[5]</a>
Molecular Weight	188.22 g/mol	<a href="#">[1]</a> <a href="#">[5]</a>
CAS Number	493-72-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	White to light yellow crystalline powder	<a href="#">[1]</a>
Melting Point	188 °C (lit.)	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Topological Polar Surface Area	34.1 Å <sup>2</sup>	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[1]</a>

The fundamental diketo structure can be visualized as follows:



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